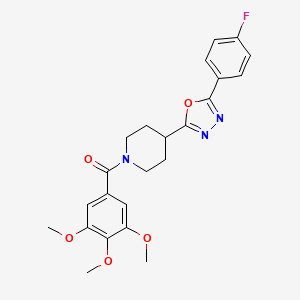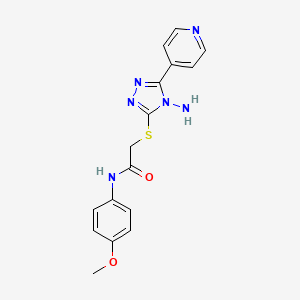![molecular formula C19H19Cl2N3OS B2800862 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-17-4](/img/structure/B2800862.png)
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, also known as DMIT, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied due to its potential use in various scientific research applications. In
Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
Thioureas, including derivatives similar to 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, play a significant role as ligands in coordination chemistry. Their nitrogen substituents influence intra- and intermolecular hydrogen-bonding interactions, affecting coordination properties. These compounds, through coordination with transition metals, have found novel applications, demonstrating the potential for interdisciplinary approaches combining chemical versatility with detailed structural analysis (Saeed, Flörke, & Erben, 2014).
Biomedical Applications
In the biomedical field, thiourea derivatives exhibit biological activities that are of interest for high-throughput screening assays and structure-activity relationship analyses. The study by Sugita et al. (2017) on tumor specificity and keratinocyte toxicity of synthesized compounds underscores the importance of chemical modifications to enhance therapeutic profiles, suggesting a promising direction for developing anticancer drugs with minimized adverse effects on healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).
Environmental and Analytical Chemistry
Thiourea derivatives also find applications in environmental and analytical chemistry. Khan et al. (2020) discussed the use of thioureas in chemosensor applications for detecting anions and cations in environmental and biological samples. The coordination of thiourea derivatives with metals like Cu, Ag, and Au can enhance their activities in pharmaceutical chemistry, demonstrating the compounds' versatility and utility in environmental science (Khan, Khan, Gul, & Muhammad, 2020).
Chemosensing
Recent advances in thiourea-based chemosensors emphasize their importance in detecting environmental pollutants. Thioureas contain nucleophilic S- and N- sites that facilitate inter- and intramolecular hydrogen bonding, making them excellent chemosensors for various analytes. These characteristics underscore the role of thiourea derivatives in developing sensitive and selective detection methods for environmental and biological applications (Al-Saidi & Khan, 2022).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-11-14(15-10-13(25-2)4-6-18(15)23-11)7-8-22-19(26)24-12-3-5-16(20)17(21)9-12/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZKHCRGYRLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2800779.png)
![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)




![[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone](/img/structure/B2800790.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2800793.png)

![N,N-diethyl-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2800795.png)
![Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2800797.png)

